

Application Notes: Synthesis of Bioactive Molecules Using Methyl 5-chloro-2-methoxynicotinate

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Compound of Interest

Compound Name: Methyl 5-chloro-2-methoxynicotinate

Cat. No.: B1317250

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bioactive molecules utilizing **Methyl 5-chloro-2-methoxynicotinate** as a key starting material. This versatile building block, featuring a substituted pyridine core, is amenable to common and robust chemical transformations, making it a valuable scaffold in drug discovery and agrochemical research. The protocols herein focus on two powerful synthetic strategies: amide coupling and Suzuki-Miyaura cross-coupling, to generate libraries of compounds for biological screening.

Introduction

Methyl 5-chloro-2-methoxynicotinate is a halogenated pyridine derivative that offers multiple reaction sites for chemical modification. The ester functional group can be readily converted to an amide, a common motif in many biologically active compounds. The chloro substituent at the 5-position provides a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the introduction of diverse aryl or heteroaryl moieties. These characteristics make **Methyl 5-chloro-2-methoxynicotinate** an attractive starting point for the synthesis of novel compounds with potential therapeutic or agricultural applications, such as antifungal agents and orexin receptor antagonists.

Data Presentation: Bioactivity of Nicotinamide Derivatives

The following tables summarize the biological activities of representative nicotinamide derivatives synthesized through methods analogous to the protocols described below. This data is provided to illustrate the potential bioactivities of compounds that can be generated from **Methyl 5-chloro-2-methoxynicotinate**.

Table 1: Antifungal Activity of Nicotinamide Derivatives

Compound ID	Target Organism	Biological Activity (MIC, μ g/mL)	Reference
16g	Candida albicans SC5314	0.25	[1]
4f	Cucumber Downy Mildew	EC50 = 1.96 mg/L	[2]
3a-17	Rhizoctonia solani	IC50 = 15.8 μ M	[3]
3a-17	Sclerotinia sclerotiorum	IC50 = 20.3 μ M	[3]

Table 2: Orexin Receptor Antagonist Activity of Nicotinamide Derivatives

Compound ID	Target Receptor	Biological Activity (IC50, nM)	Reference
MK-1064	Orexin 2 Receptor (OX2R)	Selective Antagonist	[4]
DAN-1 Derivative	Orexin 2 Receptor (OX2R)	Selective Binding	[5]

Experimental Protocols

Protocol 1: Amide Coupling for the Synthesis of Bioactive Nicotinamides

This protocol describes a general procedure for the synthesis of N-substituted nicotinamides from **Methyl 5-chloro-2-methoxynicotinate** via a two-step sequence: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a primary or secondary amine.

Step 1: Hydrolysis of **Methyl 5-chloro-2-methoxynicotinate**

- **Dissolution:** In a round-bottom flask, dissolve **Methyl 5-chloro-2-methoxynicotinate** (1.0 eq.) in a mixture of methanol and water (e.g., 4:1 v/v).
- **Base Addition:** Add lithium hydroxide (LiOH) (1.5 eq.) to the solution and stir at room temperature.
- **Reaction Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Work-up:** Upon completion, remove the methanol under reduced pressure. Dilute the aqueous residue with water and acidify to pH 3-4 with 1 M HCl.
- **Isolation:** Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-chloro-2-methoxynicotinic acid.

Step 2: Amide Coupling with a Primary Amine

- **Reactant Preparation:** To a solution of 5-chloro-2-methoxynicotinic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling reagent like HATU (1.1 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.).
- **Activation:** Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- **Amine Addition:** Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

- Reaction: Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
- Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-5-chloro-2-methoxynicotinamide.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-2-methoxynicotinates

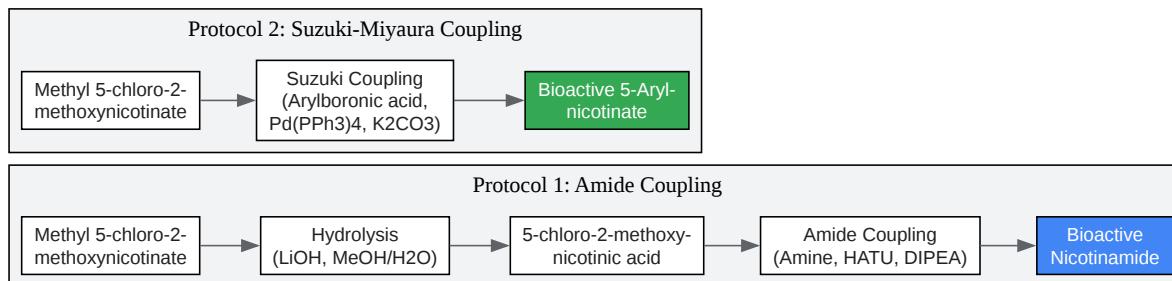
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of **Methyl 5-chloro-2-methoxynicotinate** with an arylboronic acid to introduce a new carbon-carbon bond at the 5-position of the pyridine ring.

- Reaction Setup: In a reaction vessel, combine **Methyl 5-chloro-2-methoxynicotinate** (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq.), and a base like potassium carbonate (K_2CO_3) (2.0 eq.).
- Solvent Addition: Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane or toluene) and water (e.g., 4:1 v/v).
- Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
- Reaction: Heat the mixture to a temperature between 80-100 °C and stir for 4-24 hours, or until reaction completion is observed by TLC or LC-MS.
- Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column

chromatography on silica gel to yield the desired Methyl 5-aryl-2-methoxynicotinate derivative.

Visualizations

Synthesis Workflows



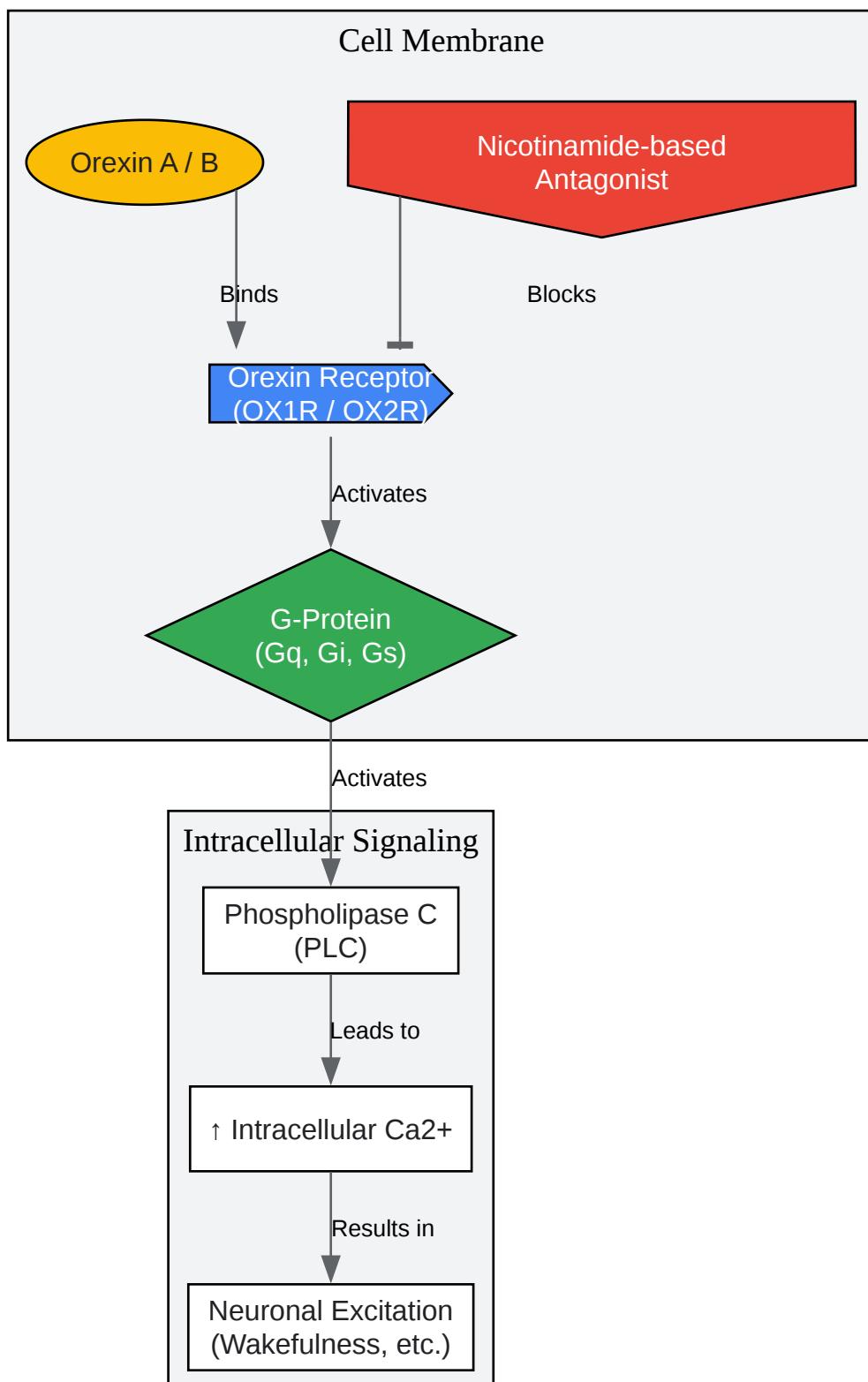
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Caption: Synthetic routes to bioactive molecules from **Methyl 5-chloro-2-methoxynicotinate**.

Signaling Pathways

Orexin Receptor Signaling

Orexin receptor antagonists, which can be synthesized from nicotinamide scaffolds, modulate the orexin signaling pathway. This pathway is crucial for regulating sleep-wake cycles, appetite, and other physiological processes.^{[6][7][8][9][10]} Orexin A and B, neuropeptides produced in the hypothalamus, bind to G-protein coupled receptors (GPCRs), OX1R and OX2R.^[6] This binding initiates a cascade of intracellular events, primarily through Gq/11, Gi/o, and Gs proteins, leading to the activation of phospholipase C (PLC) and an increase in intracellular calcium levels.^{[6][10]} These signals ultimately result in neuronal excitation.^[9] Orexin receptor antagonists block the binding of orexins to their receptors, thereby inhibiting this signaling cascade.

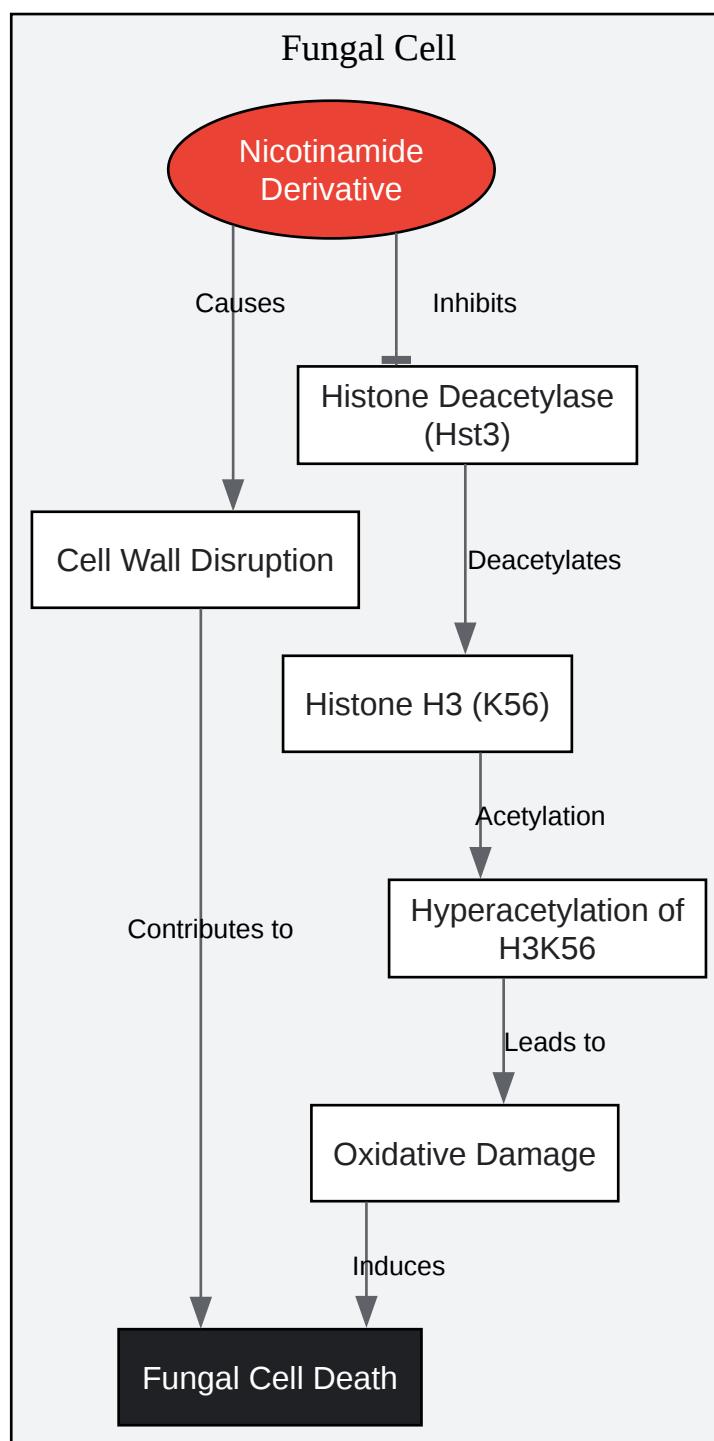


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Caption: Simplified orexin receptor signaling pathway and the action of antagonists.

Antifungal Mechanism of Nicotinamide Derivatives

Nicotinamide and its derivatives have demonstrated antifungal activity through various mechanisms. One proposed mechanism involves the disruption of the fungal cell wall integrity. [11][12] Another key mechanism is the inhibition of histone deacetylases (HDACs), particularly sirtuins like Hst3 in *Candida albicans*.[13][14] Inhibition of Hst3 leads to hyperacetylation of histone H3 at lysine 56 (H3K56ac), which causes oxidative damage and ultimately fungal cell death.[13][14]



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Caption: Proposed antifungal mechanisms of action for nicotinamide derivatives.

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